N~1~-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Overview
Description
N~1~-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings, piperazine, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Acylation of piperazine: The 4-chlorophenoxyacetic acid is then reacted with piperazine to form the acylated piperazine intermediate.
Sulfonylation: The acylated piperazine is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Final coupling: The sulfonylated intermediate is then coupled with an appropriate amine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings and piperazine.
Reduction: Reduced forms of the sulfonyl group and other functional groups.
Substitution: Substituted aromatic rings with different nucleophiles.
Scientific Research Applications
N~1~-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: Another related compound with a sulfonyl group.
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine: A compound with a similar aromatic structure.
Uniqueness
N~1~-[4-({4-[2-(4-CHLOROPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5S/c1-15(25)22-17-4-8-19(9-5-17)30(27,28)24-12-10-23(11-13-24)20(26)14-29-18-6-2-16(21)3-7-18/h2-9H,10-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXZSSWUVJYQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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